molecular formula C14H10ClFN2 B2526931 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole CAS No. 1509479-44-0

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole

Cat. No. B2526931
CAS RN: 1509479-44-0
M. Wt: 260.7
InChI Key: YZFVIVDNOOPUKA-UHFFFAOYSA-N
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Description

The compound 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This particular derivative is characterized by the presence of a chloromethyl group and a fluorine atom on the benzimidazole core, as well as a phenyl ring. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves cyclization reactions, as well as subsequent functional group transformations. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine with ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination to introduce the desired substituents . Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives includes fluorination from benzylic alcohols using a specific fluorinating reagent . These methods highlight the versatility of synthetic approaches to introduce various substituents onto the benzimidazole core.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, revealed that it crystallizes in a triclinic P-1 space group with distinct intramolecular hydrogen bonding and π-π stacking interactions . These structural features are crucial for the stability and reactivity of the molecules.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to cyclization and the formation of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, demonstrating the reactivity of the thione group in such compounds . These reactions are often influenced by the nature of the substituents and can lead to a wide range of products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of fluorine and chlorine atoms can affect the compound's polarity, solubility, and reactivity. For example, the introduction of oxygenated substituents on the phenyl ring of 2-phenylbenzimidazoles was investigated to improve pharmaceutical properties such as solubility . The physical data, including 1H and 19F NMR chemical shifts, provide insights into the electronic environment of the atoms within the molecule .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures related to 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole, have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. These compounds adsorb on the iron surface, suppressing both cathodic and anodic processes of iron corrosion, indicating their potential as corrosion inhibitors in acidic environments (Khaled, 2003).

Antitumor Activity

A class of symmetric bisbenzimidazole-based DNA minor groove-binding agents, related to the chemical family of this compound, has shown potent antitumor activity. These compounds bind in the A/T minor groove region of a B-DNA duplex, exhibiting significant growth inhibition in ovarian carcinoma cell lines without significant cross-resistance, highlighting their potential as novel antitumor agents (Mann et al., 2001).

Spectroscopic Properties

The halogen-substituted derivatives of benzimidazoles, including structures akin to this compound, have been analyzed for their spectroscopic and photophysical properties. These derivatives exhibit blue-shifted electronic absorption and fluorescence emission maxima, suggesting their utility in designing fluorescent probes and materials (Misawa et al., 2019).

Synthesis Techniques

Research into the synthesis of benzimidazoles, including those with structures similar to this compound, has been conducted in high-temperature water to achieve high yields. This approach offers insights into sustainable and efficient methods for synthesizing benzimidazole derivatives (Dudd et al., 2003).

Agricultural Applications

Benzimidazole derivatives, such as carbendazim, a related compound to this compound, have been formulated into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. These formulations aim to improve the delivery and effectiveness of fungicides, offering a promising approach to plant disease management (Campos et al., 2015).

Mechanism of Action

    Target of Action

    The primary targets of a compound like “2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .

    Mode of Action

    Once “this compound” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .

    Biochemical Pathways

    The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway leading to disease progression, or it might enhance a pathway that promotes health .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .

    Result of Action

    The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .

properties

IUPAC Name

2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVIVDNOOPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1509479-44-0
Record name 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
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